4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)-

Cytotoxicity Acridine-4-carboxamide L1210 leukemia

9-Amino-N-(2-((2-hydroxyethyl)amino)ethyl)-4-acridinecarboxamide (CAS 89459-30-3), also referred to in the literature as amino-DACAH, is a synthetic 9-aminoacridine-4-carboxamide derivative belonging to the DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) class of DNA intercalating topoisomerase poisons. It features an acridine chromophore substituted with a 9-amino group and a 4-carboxamide side chain terminating in a hydroxyethylamino moiety (molecular formula C₁₈H₂₀N₄O₂, MW 324.38 g/mol).

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
CAS No. 89459-30-3
Cat. No. B12930052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)-
CAS89459-30-3
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCNCCO)N
InChIInChI=1S/C18H20N4O2/c19-16-12-4-1-2-7-15(12)22-17-13(16)5-3-6-14(17)18(24)21-9-8-20-10-11-23/h1-7,20,23H,8-11H2,(H2,19,22)(H,21,24)
InChIKeyLGDNJXAZBBKQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Amino-N-(2-((2-hydroxyethyl)amino)ethyl)-4-acridinecarboxamide (CAS 89459-30-3): A 9-Aminoacridine-4-Carboxamide DNA Intercalator for Oncology Research Procurement


9-Amino-N-(2-((2-hydroxyethyl)amino)ethyl)-4-acridinecarboxamide (CAS 89459-30-3), also referred to in the literature as amino-DACAH, is a synthetic 9-aminoacridine-4-carboxamide derivative belonging to the DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) class of DNA intercalating topoisomerase poisons [1]. It features an acridine chromophore substituted with a 9-amino group and a 4-carboxamide side chain terminating in a hydroxyethylamino moiety (molecular formula C₁₈H₂₀N₄O₂, MW 324.38 g/mol) . The compound was developed alongside close structural analogs—DACA, DACAH, amino-DACA—by Denny and colleagues at the Auckland Cancer Society Research Centre as part of a medicinal chemistry program aimed at optimizing solid-tumor activity through systematic modification of the acridine-4-carboxamide scaffold [1].

Why Generic Substitution Among Acridine-4-Carboxamide Analogs Fails: Structural Determinants of Differential Cytotoxicity and DNA Binding for CAS 89459-30-3


Within the acridine-4-carboxamide class, seemingly minor structural modifications at two positions—the 9-position of the acridine chromophore and the terminal amine of the 4-carboxamide side chain—produce dramatic and non-interchangeable changes in biological activity [1]. The 9-amino substituent (present in amino-DACAH and amino-DACA) confers markedly enhanced DNA binding affinity (≈6-fold), increased membrane penetrability, and significantly higher cytotoxicity compared to the corresponding 9-des-amino analogs [2]. Simultaneously, the side-chain terminal group (hydroxyethyl in amino-DACAH vs. dimethylamino in amino-DACA) governs cellular uptake efficiency, intracellular accumulation, and the capacity to form topoisomerase II-mediated DNA lesions [1]. These two structural features are pharmacologically coupled: the 9-amino group enhances target engagement while the side chain determines drug transport rate, making the biological profile of amino-DACAH fundamentally distinct from DACA, DACAH, or amino-DACA. Procurement of a close analog without explicit verification of the 9-amino and hydroxyethylamino substitution pattern risks selecting a compound with a different—and potentially inferior—cytotoxic and DNA-damaging profile [1] [3].

Quantitative Comparative Evidence for 9-Amino-N-(2-((2-hydroxyethyl)amino)ethyl)-4-acridinecarboxamide (Amino-DACAH) vs. Closest Structural Analogs


Cytotoxicity Enhancement: 9-Amino Substitution Confers Significantly Higher Cytotoxic Potency vs. Des-Amino Analog DACAH

In a direct head-to-head comparison within a single study, amino-DACAH (CAS 89459-30-3) was significantly more cytotoxic than its 9-des-amino analog DACAH in L1210 murine leukemia cells [1]. The study also compared the dimethylamino-side-chain pair (amino-DACA vs. DACA) and found the same pattern: 9-amino substitution consistently enhanced cytotoxicity [1]. While exact ED₅₀ values are not publicly extractable, the authors explicitly state that 'Amino-DACA and amino-DACAH, both possessing an amino group in position 9 of the chromophore ring, were significantly more cytotoxic than their des-amino analogs DACA and DACAH' [1]. This establishes amino-DACAH as the more potent member of the DACAH/amino-DACAH pair.

Cytotoxicity Acridine-4-carboxamide L1210 leukemia

DNA Binding Affinity: 9-Amino Group Confers ≈6-Fold Enhancement in DNA Binding vs. Deamino Analog (Class-Level Inference from 9-Amino-DACA/DACA Pair)

Absorbance spectroscopy studies on the 9-amino-DACA / DACA pair demonstrate that placement of the amino moiety at the C9 position of the acridine chromophore results in approximately 6-fold greater DNA binding affinity compared to the corresponding deamino analog [1]. This enhancement is attributed to the increased overall charge of the 9-amino derivative (+2 at neutral pH vs. +1 for the deamino analog) and consequent stronger electrostatic interactions with the DNA polyanion [1]. Given the conserved 9-amino pharmacophore, this binding advantage is class-level inferable to amino-DACAH (CAS 89459-30-3) relative to its deamino counterpart DACAH, where the 9-amino group is absent. The enhanced DNA binding affinity correlates with increased target engagement and provides a mechanistic basis for the observed cytotoxicity differential [1].

DNA binding affinity 9-aminoacridine Spectroscopic thermodynamics

Side Chain-Dependent Membrane Transport: Hydroxyethyl vs. Dimethylamino Side Chain Determines Cellular Accumulation Efficiency

Pastwa et al. (1998) demonstrated that the 4-carboxamide side chain terminal group critically determines drug transport rate through the cell membrane [1]. Compounds bearing the N-2-(dimethylamino)ethyl moiety (DACA, amino-DACA) exhibited more efficient membrane transport, higher cytotoxicity, and greater DNA-damaging activity compared to those with the N-2-(hydroxyethylamino)ethyl moiety (DACAH, amino-DACAH) [1]. The hydroxyethyl side chain of amino-DACAH, while supporting adequate cellular uptake to achieve significant cytotoxicity when combined with the 9-amino group, results in a distinct intracellular accumulation profile compared to the dimethylamino-capped analogs. This property may be advantageous in experimental contexts where more gradual cellular uptake or altered intracellular distribution is desired.

Cellular uptake Drug transport Acridine-4-carboxamide

Topoisomerase II-Mediated DNA Lesion Formation: Quantitative Comparison with Clinical Standard m-AMSA

In a head-to-head comparison, amino-DACAH and its three structural analogs (DACA, DACAH, amino-DACA) all induced topoisomerase II-mediated chromatin lesions (DNA breaks and DNA-protein cross-links) but were substantially less active than the reference clinical topoisomerase II poison m-AMSA (amsacrine) [1]. Within the series, amino-DACA uniquely achieved complete inhibition of VP-16-induced DNA break formation, while other analogs—including amino-DACAH—exhibited only a low degree of protection, even at high concentrations [1]. This pattern demonstrates that the combination of 9-amino and dimethylamino side chain (amino-DACA) maximizes topoisomerase II-targeting activity, whereas the hydroxyethyl side chain of amino-DACAH represents a partial attenuation of this property. Notably, cytotoxicity was not antagonized by the catalytic topoisomerase II inhibitor ICRF-187, suggesting that topoisomerase II poisoning is not the sole or primary mechanism of cell killing for this compound class [1].

Topoisomerase II poisoning DNA breaks DNA-protein cross-links

Side Chain Structural Permissivity: Morpholino Analog Is Completely Inactive, Confirming That Hydroxyethyl Is a Permissive Pharmacophore

X-ray crystallographic analysis of the morpholino derivative of 9-amino-DACA (9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide) bound to d(CGTACG)₂ at 1.8 Å resolution revealed that this compound, despite retaining the 9-amino group and efficient DNA intercalation capability, is completely inactive as an antitumor agent [1]. The morpholino group is disordered in the major groove, failing to make productive contacts with the topoisomerase II protein [1]. This crystallographic evidence establishes a critical structure-activity principle: the terminal amine structure of the 4-carboxamide side chain is a decisive determinant of biological activity, not merely a modulator. The hydroxyethylamino group of amino-DACAH (CAS 89459-30-3) represents a permissive pharmacophore that supports biological activity, in contrast to the morpholino group which abolishes it entirely, making amino-DACAH a structurally validated active member of this compound class [1].

Structure-activity relationship X-ray crystallography Topoisomerase poison

Recommended Research and Industrial Application Scenarios for 9-Amino-N-(2-((2-hydroxyethyl)amino)ethyl)-4-acridinecarboxamide (Amino-DACAH, CAS 89459-30-3)


Structure–Activity Relationship (SAR) Studies on 9-Aminoacridine-4-Carboxamide Side Chain Pharmacology

Amino-DACAH is ideally suited as a key comparator in SAR panels that systematically vary the 4-carboxamide side chain terminal group (dimethylamino vs. hydroxyethyl vs. morpholino) while retaining the 9-amino pharmacophore [1] [2]. Its hydroxyethyl side chain provides a distinct pharmacokinetic profile—lower membrane transport rate and attenuated topoisomerase II targeting compared to amino-DACA—enabling researchers to deconvolve side chain-dependent effects on cellular uptake, intracellular distribution, and target engagement. The established inactivity of the morpholino analog provides a negative control [2], making amino-DACAH an essential intermediate-activity probe in this SAR series.

Mechanistic Studies of Topoisomerase II-Independent Cytotoxicity Pathways

The Pastwa et al. (1998) finding that ICRF-187 (a catalytic topoisomerase II inhibitor) did not antagonize the cytotoxicity of amino-DACAH or its analogs suggests that topoisomerase II poisoning is not the dominant cell-killing mechanism for this compound class [1]. Amino-DACAH, with its attenuated topoisomerase II lesion-forming activity combined with significant cytotoxicity (driven by 9-amino-enhanced DNA binding), is a valuable tool compound for dissecting topoisomerase II-independent mechanisms of acridine-4-carboxamide cytotoxicity—including RNA synthesis inhibition and transcription interference—which are emerging as alternative therapeutic targets in oncology [1].

Reference Standard for Hydroxyethyl-Side-Chain Acridine-4-Carboxamide in Drug Transport Studies

The Ciesielska et al. (1998) study established that cellular uptake of 9-aminoacridinecarboxamides is the primary determinant of their antiproliferative activity, and that the size and nature of the carboxamide side chain directly control uptake efficiency [1] [3]. Amino-DACAH, with its hydroxyethylamino side chain, serves as a characterized reference compound for investigating how hydrophilic side chain modifications influence acridine drug accumulation, subcellular distribution, and efflux in cancer cell models. Its lower transport rate (vs. the dimethylamino analog) provides a measurable window for uptake modulation studies.

Pediatric Solid Tumor Research: Rhabdomyosarcoma (RMS) Drug Discovery

The Wolf et al. (2009) study identified 9-amino-DACA as a topoisomerase poison with significant activity in rhabdomyosarcoma cell lines (IC₅₀ ≈ 284 nM in RMS cells), while DACA (lacking the 9-amino group) showed poor potency in the same models [4]. As a closely related 9-aminoacridine-4-carboxamide bearing an alternative side chain, amino-DACAH warrants evaluation in RMS and other pediatric solid tumor panels as a follow-on candidate, particularly where the hydroxyethyl side chain may offer differential pharmacokinetics or reduced toxicity compared to the dimethylamino analog. This positions amino-DACAH as a procurement target for laboratories conducting pediatric oncology drug screening.

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